2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid
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Overview
Description
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is a complex organic compound featuring a benzoic acid core substituted with a chloro group and a sulfonyl group attached to a 3,3-dimethylpyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The 3,3-dimethylpyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonylation: The pyrrolidine ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Chlorination: The benzoic acid core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling: The sulfonylated pyrrolidine is coupled with the chlorinated benzoic acid under conditions that facilitate nucleophilic substitution, often using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Sulfides or thiols from the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)-6-(trifluoromethyl)pyrimidine: Similar in structure but with a pyrimidine core.
4-(3,3-Dimethylpyrrolidin-1-yl)sulfonylbenzoic acid: Lacks the chloro substitution.
Uniqueness
2-Chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid is unique due to the combination of its chloro, sulfonyl, and pyrrolidine substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(3,3-dimethylpyrrolidin-1-yl)sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S/c1-13(2)5-6-15(8-13)20(18,19)9-3-4-10(12(16)17)11(14)7-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESGRACBKPXUNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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